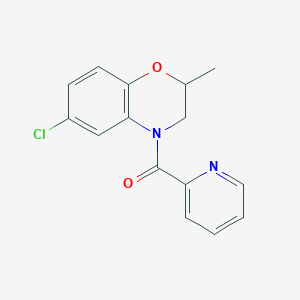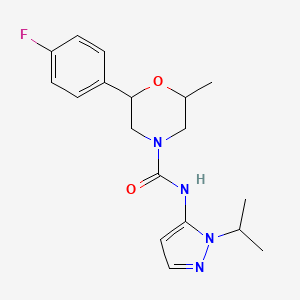
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone, also known as BMH-21, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.
Mechanism of Action
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. HSP90 is overexpressed in many types of cancer cells, and its inhibition can lead to the degradation of proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects:
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has been shown to have a selective cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone is its high potency and selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its low solubility in water can make it difficult to administer in vivo, and more research is needed to determine the optimal dosing and delivery methods.
Future Directions
Future research on (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone could involve the development of more effective delivery methods, as well as the investigation of its potential use in combination with other cancer treatments. Additionally, further studies could focus on the mechanism of action of (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone and its effects on different types of cancer cells.
Synthesis Methods
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone can be synthesized through a multistep process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting compound with 2-amino-4-methylphenol. The final product is obtained through a cyclization reaction involving the reaction of the intermediate compound with phosphorus oxychloride.
Scientific Research Applications
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has been the subject of numerous scientific studies due to its potential as a cancer treatment. Research has shown that (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone has the ability to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the size of tumors in animal models.
properties
IUPAC Name |
(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-9-18(15(19)12-4-2-3-7-17-12)13-8-11(16)5-6-14(13)20-10/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZNSRRVLLDMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-pyridin-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)




![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)


